molecular formula C13H21NO4 B2572542 (2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid CAS No. 2306247-31-2

(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid

Cat. No. B2572542
M. Wt: 255.314
InChI Key: ZVMOSXHYOPBSRN-SECBINFHSA-N
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Description

“(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The compound also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of Zidebactam, a related β-lactam enhancer, involves a stereoselective process, preparing a stable sodium salt of a similar compound, and a chirally pure side chain . The convergent synthesis of Zidebactam is achieved by coupling between the sodium salt of a similar compound and a specific hydrazide, followed by requisite chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic structure and the carboxylic acid group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with alcohols to form esters , and they can also undergo decarboxylation, a reaction in which the compound loses a molecule of carbon dioxide . The presence of the spirocyclic structure may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure . Carboxylic acids typically have higher boiling points than similar-sized alcohols or hydrocarbons due to their ability to form hydrogen bonds . The presence of the spirocyclic structure could also influence the compound’s properties .

Scientific Research Applications

Chemical Transformations and Synthesis

The compound and its derivatives are primarily used in chemical transformations and synthesis processes. For example, derivatives of spiro[2.5]octane compounds, closely related to the queried compound, are involved in reactions with O-centered nucleophiles, leading to the formation of various cyclopropanecarboxylates and amino bicyclic compounds (Kayukova et al., 2006). Similarly, the thermal and photochemical rearrangement of spirooxaziridines, a class to which the compound belongs, has been studied to understand stereoelectronic controls in chemical reactions (Lattes et al., 1982).

Amination and Nucleophilic Reactions

The compound and its related structures are key in electrophilic amination of C-H-Acidic compounds, which is crucial for introducing amino groups in various chemical entities. Such reactions are significant for synthesizing complex organic compounds, including pharmaceuticals and other biologically active molecules (Andreae et al., 1992). Additionally, the compound's derivatives undergo cycloaddition reactions with ketenes, leading to the formation of spiro compounds that are important in various synthetic applications (Tsuno et al., 2006).

Development of Amino Acid Analogues

Derivatives of the compound are used in the synthesis of novel amino acids, which are crucial in the development of new drugs and understanding biological processes. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Hydrolysis Reactions

The hydrolysis of similar spiro[2.5]octane compounds has been studied, leading to the formation of various carboxylic acids and amides, which are foundational reactions in organic chemistry and are pivotal for the synthesis of a broad range of chemical products (Kayukova et al., 2007).

properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMOSXHYOPBSRN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid

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